Cas no 2090966-86-0 (1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde)

1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core functionalized with a pyridinyl group and a propynyl substituent, terminated by an aldehyde moiety. This structure offers versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive aldehyde group and the presence of nitrogen-rich heterocycles. The compound's pyridine and pyrazole rings enhance its potential as a ligand or intermediate in metal-catalyzed reactions. Its propynyl group further allows for click chemistry modifications, broadening its utility in bioconjugation and material science. The product is characterized by high purity and stability, making it suitable for rigorous research applications.
1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde structure
2090966-86-0 structure
Product name:1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
CAS No:2090966-86-0
MF:C12H9N3O
MW:211.219362020493
CID:5046329

1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
    • 2-prop-2-ynyl-5-pyridin-4-ylpyrazole-3-carbaldehyde
    • 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
    • Inchi: 1S/C12H9N3O/c1-2-7-15-11(9-16)8-12(14-15)10-3-5-13-6-4-10/h1,3-6,8-9H,7H2
    • InChI Key: QQRVPNYYEADZGD-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C2C=CN=CC=2)=NN1CC#C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Topological Polar Surface Area: 47.8
  • XLogP3: 0.8

1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0703-0.25g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-0703-5g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-0703-0.5g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
0.5g
$442.0 2023-09-06
TRC
P139171-500mg
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090966-86-0
500mg
$ 435.00 2022-06-03
TRC
P139171-1g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090966-86-0
1g
$ 660.00 2022-06-03
Life Chemicals
F2198-0703-2.5g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
2.5g
$932.0 2023-09-06
TRC
P139171-100mg
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1h-pyrazole-5-carbaldehyde
2090966-86-0
100mg
$ 115.00 2022-06-03
Life Chemicals
F2198-0703-1g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0703-10g
1-(prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
2090966-86-0 95%+
10g
$1957.0 2023-09-06

Additional information on 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Introduction to 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS No. 2090966-86-0)

The compound 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, identified by its CAS number 2090966-86-0, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic aldehyde features a unique structural motif that has garnered significant attention due to its potential biological activities and synthetic utility. The presence of both propargyl and pyridine substituents, coupled with a pyrazole core, creates a scaffold that is highly versatile for further derivatization and functionalization.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. Pyrazole scaffolds are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The aldehyde functionality in this compound not only serves as a reactive site for further chemical transformations but also contributes to its potential pharmacological effects. Specifically, the formyl group can participate in Schiff base formation, hydrogen bonding interactions, and metal chelation, all of which are critical for drug design and development.

The propargyl group (C₃H₃) attached to the pyrazole ring introduces a terminal alkyne moiety, which is highly reactive and can undergo various coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of libraries of compounds for high-throughput screening. Moreover, the propargyl group can also engage in π-stacking interactions with aromatic residues in biological targets, potentially modulating binding affinity and selectivity.

The pyridine ring at the 3-position of the pyrazole core adds another layer of complexity to this molecule. Pyridine is a common pharmacophore found in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The 4-position substitution pattern of the pyridine ring further influences its electronic properties and solubility characteristics. This particular arrangement has been explored in various drug candidates where the pyridine moiety serves as a key interaction point with proteins or nucleic acids.

In the context of current research, 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has shown promise as a precursor for developing small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, its aldehyde group can be used to form covalent bonds with reactive cysteine residues in proteases or kinases, leading to the development of potent inhibitors. Additionally, the propargyl group allows for further functionalization into thiolates or other nucleophiles that can participate in disulfide bond formation or other post-translational modifications relevant to drug action.

Recent studies have also explored the use of this compound in designing photoreactive probes for biochemical assays. The aldehyde functionality can be coupled with photolabile groups or fluorophores to create tools that enable real-time monitoring of enzyme activity or protein-protein interactions. Such probes are invaluable in elucidating signaling pathways and understanding molecular mechanisms at the cellular level.

The versatility of 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde extends to its potential applications in material science and nanotechnology. The combination of aromatic rings and reactive sites makes it an excellent candidate for designing functional materials such as organic semiconductors or luminescent nanoparticles. By incorporating this compound into polymer matrices or onto surfaces, researchers can tailor material properties for specific applications ranging from optoelectronics to biomedicine.

From a synthetic chemistry perspective, this compound exemplifies the power of multi-component reactions (MCRs) in generating complex scaffolds efficiently. The pyrazole core can be synthesized via condensation reactions between hydrazines and α-haloketones or α-halocarbonyls, while subsequent functionalization at the 5-position introduces the aldehyde group. The propargyl and pyridine moieties can then be introduced through cross-coupling reactions or directed functionalization strategies.

In summary, 1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS No. 2090966-86-0) is a multifaceted molecule with significant potential in pharmaceutical research and beyond. Its unique structural features—combining an aldehyde group with propargyl and pyridine substituents—make it a valuable building block for drug discovery efforts aimed at modulating enzyme activity, protein interactions, and cellular processes. As synthetic methodologies continue to evolve, this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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